molecular formula C9H15NO2 B8732933 8-Cyano-octanoic acid CAS No. 37056-34-1

8-Cyano-octanoic acid

Cat. No.: B8732933
CAS No.: 37056-34-1
M. Wt: 169.22 g/mol
InChI Key: FRJDUBNRWRIHSI-UHFFFAOYSA-N
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Description

8-Cyano-octanoic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

37056-34-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-cyanooctanoic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-7H2,(H,11,12)

InChI Key

FRJDUBNRWRIHSI-UHFFFAOYSA-N

Canonical SMILES

C(CCCC#N)CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a reactor with a catalyst composed of palladium on carbon at 5% deposited on the walls, 167 g of 7-cyanoethyl-2-oxepanone are heated to 500° C. in a hydrogen atmosphere, collecting 1 g/minute of liquid condensed product mainly formed by 8-cyanooctanoic acid with 95% lactone conversion and 80% selectivity.
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167 g
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Synthesis routes and methods II

Procedure details

167 g of 8-cyano-7-octenoic acid dissolved in 800 ml of toluene are hydrogenated selectively at 2 bar in an autoclave in the presence of 10 g of Pd on charcoal at 5% at 50° C. for 5 hours. After filtration of the catalyst and evaporation of the solvent, 165 g of an oil that distills at 150° C. at 0.05 torr are recovered. The product has been identified as 8-cyanooctanoic acid by I.R. (film) analysis techniques: 3400, 3000, 2950, 2875, 2260, 1710, 1430 cm-1 and mass spectrometry by electron-impact ionization (70 eV): 170, 152, 140, 123, 110, 94, 83, 69, 55, 41. Analytically calculated values for C9H15NO2 (169.22): C 63.88%, H 8.93%, N 8.28%. Found: C 63.76%, H 9.12%, N 8.37%.
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167 g
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800 mL
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10 g
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catalyst
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Synthesis routes and methods III

Procedure details

The preparation of the cyano-carboxylic acid representing substrate B10 was adapted from a procedure for the preparation of 4-(2-cyanoethyl)benzoic acid (Delia, T. J., Baumann, M., Bunker, A. Heterocycles, 35, 1397-1410 (1993)). To 501 mg (2.25 mmol) of 8-bromooctanoic acid in 7.0 mL of methanol was added 520 mg NaCN (10.6 mmol) in 2.0 mL H2O. The solution was heated at reflux for 2.5 h. After cooling to 25° C., the solution was acidified to pH˜1.5 with concentrated HCl (caution: HCN gas evolves with the addition of HCl) and diluted with 40 mL EtOAc. The resulting suspension was washed twice with 15 mL H2O. The organic layer was dried by filtration through MgSO4, and the solvent was removed in vacuo to afford 282 mg (74%) of a light brown oil. The 1H NMR spectrum agreed with previously reported data in Cotarca et al. Synthesis 1997, 328-332.
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40 mL
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Heterocycles
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501 mg
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520 mg
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7 mL
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2 mL
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Yield
74%

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